(R)-2-Amino-butyric acid hydrochloride
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Overview
Description
(s)-2-aminobutanoic acid hydrochloride is a chiral amino acid derivative. It is the hydrochloride salt form of (s)-2-aminobutanoic acid, which is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is known for its role in the production of drugs and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(s)-2-aminobutanoic acid hydrochloride can be synthesized through several methods. One common method involves the resolution of racemic 2-aminobutanoic acid using chiral resolving agents. Another method includes the asymmetric synthesis using chiral catalysts or enzymes to obtain the desired enantiomer.
Industrial Production Methods
In industrial settings, (s)-2-aminobutanoic acid hydrochloride is often produced through the fermentation of specific microorganisms that can selectively produce the (s)-enantiomer. The fermentation broth is then treated with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(s)-2-aminobutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary amines.
Substitution: Produces various substituted derivatives.
Scientific Research Applications
(s)-2-aminobutanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of chiral catalysts.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Used in the synthesis of pharmaceuticals, particularly in the production of drugs that require chiral purity.
Industry: Employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (s)-2-aminobutanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in amino acid metabolism and can influence various biochemical pathways. The hydrochloride salt form enhances its solubility and stability, making it more effective in biological applications.
Comparison with Similar Compounds
Similar Compounds
®-2-aminobutanoic acid hydrochloride: The enantiomer of (s)-2-aminobutanoic acid hydrochloride.
2-aminopentanoic acid hydrochloride: A similar amino acid derivative with a longer carbon chain.
2-aminopropanoic acid hydrochloride: A similar compound with a shorter carbon chain.
Uniqueness
(s)-2-aminobutanoic acid hydrochloride is unique due to its specific chiral configuration, which makes it valuable in the synthesis of chiral drugs and catalysts. Its ability to undergo various chemical reactions and its role in biological systems further highlight its importance in scientific research and industrial applications.
Properties
IUPAC Name |
2-aminobutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMBUJFMJOQABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574089 |
Source
|
Record name | 2-Aminobutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40522-79-0 |
Source
|
Record name | 2-Aminobutanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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